molecular formula C13H17N3S B1492063 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098006-71-2

4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1492063
CAS RN: 2098006-71-2
M. Wt: 247.36 g/mol
InChI Key: YPZUAEZKOHLAMH-UHFFFAOYSA-N
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Description

“4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a chemical compound that has been used in scientific research. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, have attracted a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Anticancer Agents

Thiophene derivatives are used as raw materials in the synthesis of anticancer agents . The unique properties of these compounds make them suitable for developing new treatments for cancer .

Anti-Atherosclerotic Agents

2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . These agents are used to prevent or treat atherosclerosis, a disease in which plaque builds up inside your arteries .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, a common problem in many industries .

Future Directions

Thiophene-based analogs, including “4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science suggest great potential for future research and development .

properties

IUPAC Name

4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-5-14-6-2-11(1)9-16-7-3-13(15-16)12-4-8-17-10-12/h3-4,7-8,10-11,14H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUAEZKOHLAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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